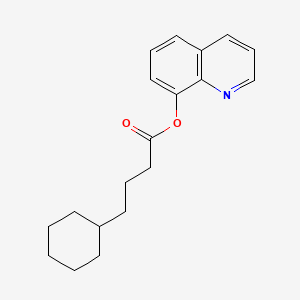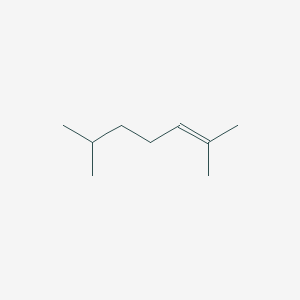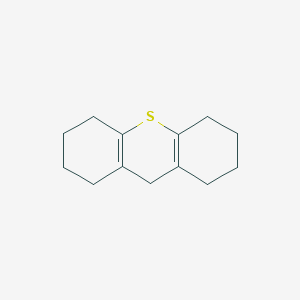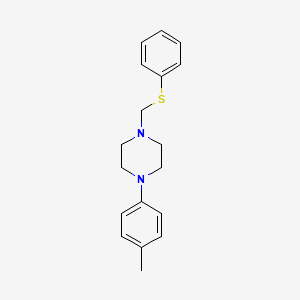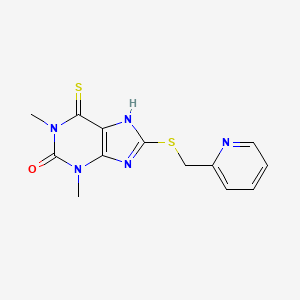
Theophylline, 8-(2-pyridylmethyl)thio-6-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 8-(2-pyridylmethyl)thio-6-thio- is a chemical compound that belongs to the class of xanthine derivatives It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(2-pyridylmethyl)thio-6-thio- typically involves the introduction of the 2-pyridylmethylthio and 6-thio groups to the theophylline molecule. This can be achieved through a series of chemical reactions, including nucleophilic substitution and thiolation. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired modifications are achieved efficiently.
Industrial Production Methods
Industrial production of Theophylline, 8-(2-pyridylmethyl)thio-6-thio- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Theophylline, 8-(2-pyridylmethyl)thio-6-thio- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-pyridylmethylthio or 6-thio groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted xanthine derivatives. These products can have different chemical and biological properties, making them useful in various applications.
科学的研究の応用
Theophylline, 8-(2-pyridylmethyl)thio-6-thio- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of respiratory diseases and other conditions.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of Theophylline, 8-(2-pyridylmethyl)thio-6-thio- involves its interaction with specific molecular targets and pathways. It is believed to act as a phosphodiesterase inhibitor, which increases the levels of cyclic adenosine monophosphate (cAMP) in cells. This leads to the relaxation of smooth muscles, particularly in the respiratory tract, and has anti-inflammatory effects. The compound may also interact with adenosine receptors, contributing to its bronchodilator and stimulant effects.
類似化合物との比較
Similar Compounds
Theophylline: A well-known bronchodilator with similar structural features but lacking the 2-pyridylmethylthio and 6-thio groups.
Caffeine: Another xanthine derivative with stimulant properties, commonly found in coffee and tea.
Theobromine: A xanthine derivative found in chocolate, with mild stimulant and diuretic effects.
Uniqueness
Theophylline, 8-(2-pyridylmethyl)thio-6-thio- is unique due to the presence of the 2-pyridylmethylthio and 6-thio groups, which enhance its chemical properties and potential applications. These modifications may improve its efficacy and selectivity in various biological and industrial processes, making it a valuable compound for research and development.
特性
CAS番号 |
6493-43-2 |
|---|---|
分子式 |
C13H13N5OS2 |
分子量 |
319.4 g/mol |
IUPAC名 |
1,3-dimethyl-8-(pyridin-2-ylmethylsulfanyl)-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C13H13N5OS2/c1-17-10-9(11(20)18(2)13(17)19)15-12(16-10)21-7-8-5-3-4-6-14-8/h3-6H,7H2,1-2H3,(H,15,16) |
InChIキー |
IZZNPEZNABXZKO-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



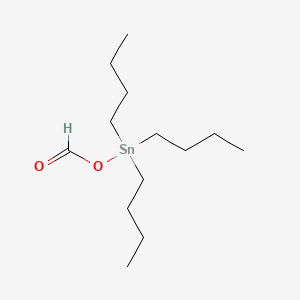

![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)
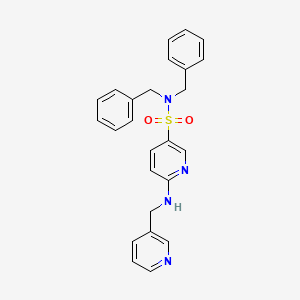


![N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14727878.png)
